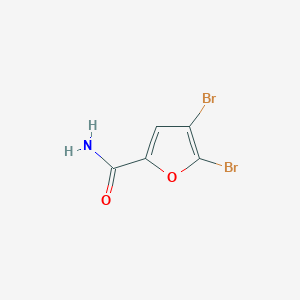![molecular formula C9H4INS B13673097 6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
6-Iodobenzo[b]thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodobenzo[b]thiophene-2-carbonitrile is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of an iodine atom and a nitrile group in this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzo[b]thiophene-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-iodobenzothiophene with cyanogen bromide under specific conditions. Another method includes the use of aryne intermediates and alkynyl sulfides to form the benzothiophene skeleton .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and thioethers.
Scientific Research Applications
6-Iodobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 6-Iodobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzo[b]thiophene: Lacks the nitrile group, making it less versatile in certain synthetic applications.
4-Iodobenzo[b]thiophene-2-carboxamidine: Contains a carboxamidine group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
6-Iodobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both an iodine atom and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
Molecular Formula |
C9H4INS |
|---|---|
Molecular Weight |
285.11 g/mol |
IUPAC Name |
6-iodo-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4INS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H |
InChI Key |
YPYXOFMYGSEFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)







![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)



![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)

